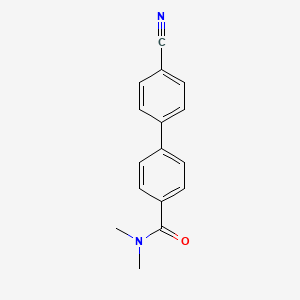

4-(4-Cyanophenyl)-N,N-dimethylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Cyanophenyl isocyanate, also known as 4-isocyanatobenzonitrile, is an aryl isocyanate . It alters the surface of silk sericin in lithium chloride/dimethyl sulfoxide solvent by forming urethane linkages .

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves multi-component reactions, employing various substrates like aldehydes, malononitrile, and different amines in the presence of catalysts such as triethylamine . These reactions typically occur in water or organic solvents, showcasing the adaptability of pyrimidine synthesis under diverse conditions .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by intricate hydrogen bonding patterns and molecular conformations, as revealed through X-ray diffraction and computational studies . The arrangement of molecules in the crystal lattice often forms dimers, chains, and sheets through N-H…O, N-H…N, and C-H…O hydrogen bonds, contributing to the stability and unique properties of these compounds .

Chemical Reactions Analysis

Pyrimidine derivatives undergo a variety of chemical reactions, including cyclizations, formylations, and Schiff base formations, leading to a wide range of heterocyclic compounds with potential biological activities . These reactions are pivotal for constructing nitrogen-containing heterocycles, which are central to many bioactive molecules .

Aplicaciones Científicas De Investigación

Biological Activity

4-(4-Cyanophenyl)-N,N-dimethylbenzamide: and its derivatives have been studied for their potential biological activities. These compounds are known to exhibit antibacterial and antifungal properties, which could be beneficial in developing new pharmaceuticals. Additionally, they have been investigated for their role in plant protection, potentially serving as a basis for new agrochemicals .

Analytical Chemistry

In the field of analytical chemistry, derivatives of 4-(4-Cyanophenyl)-N,N-dimethylbenzamide have been used as ligands in the extraction, separation, and determination of heavy metals such as iron (Fe) and zinc (Zn) ions. This application is crucial for environmental monitoring and industrial quality control .

Chemosensors

These compounds have also been employed as chemosensors for anions like fluoride (F−), cyanide (CN−), and acetate (OAc−). Their sensitivity to these ions makes them valuable tools in environmental testing and safety assessments .

Ion-Selective Electrodes

The derivatives of 4-(4-Cyanophenyl)-N,N-dimethylbenzamide have been successfully used in environmental control as ion-selective electrodes. This application is significant for the detection and quantification of specific ions in various samples, which is essential for water quality analysis and other environmental studies .

Synthesis of Heterocyclic Compounds

A notable application in organic synthesis is the use of these derivatives for the preparation of biologically important heterocyclic scaffolds, such as thiohydantoins. These scaffolds are key structures in many pharmaceuticals and are valuable in medicinal chemistry research .

Electrochemical Studies

The electrochemical behavior of 4-(4-Cyanophenyl)-N,N-dimethylbenzamide derivatives has been explored through cyclic voltammetric experiments. These studies provide insights into the redox properties of the compounds, which are relevant for developing new materials for electronic and energy storage applications .

Safety and Hazards

Propiedades

IUPAC Name |

4-(4-cyanophenyl)-N,N-dimethylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O/c1-18(2)16(19)15-9-7-14(8-10-15)13-5-3-12(11-17)4-6-13/h3-10H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAQLYTIJGJEEQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10742863 |

Source

|

| Record name | 4'-Cyano-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10742863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1365271-90-4 |

Source

|

| Record name | 4'-Cyano-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10742863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3,5-bis(trifluoromethyl)anilino]-4-[[(2S)-pyrrolidin-2-yl]methylamino]cyclobut-3-ene-1,2-dione](/img/structure/B597023.png)

![7-Amino-3-bromopyrazolo[1,5-a]pyrimidin-5-ol](/img/structure/B597028.png)

![3-Butyl-2-[5-(1,3-dihydro-3,3-dimethyl-1-propyl-2H-indol-2-ylidene)-penta-1,3-dienyl]-1,1-dimethyl-1H-benzo[E]indolium perchlorate](/img/structure/B597039.png)